molecular formula C16H22N4O4 B11927627 (1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol

(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol

Cat. No.: B11927627
M. Wt: 334.37 g/mol
InChI Key: TZVRSFUVZQTJEX-MSMHNSOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol is a key nucleoside analogue intermediate of significant interest in antiviral research, particularly in the development of therapeutics for RNA viruses. This compound is a stereoisomer and synthetic precursor to GS-441524 , the active metabolite of the prodrug Remdesivir. GS-441524 itself has demonstrated direct antiviral activity against SARS-CoV-2 and feline infectious peritonitis virus (FIPV) by acting as an RNA-dependent RNA polymerase (RdRp) inhibitor. Its mechanism involves incorporation into the growing RNA strand by the viral RdRp, leading to delayed chain termination and ultimately inhibition of viral replication. Researchers utilize this high-purity intermediate to study the structure-activity relationships of nucleoside analogues, to develop novel antiviral prodrugs, and to investigate the pharmacokinetics and metabolism of related therapeutic compounds. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

(1R)-1-[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethanol

InChI

InChI=1S/C16H22N4O4/c1-8(21)10-11-16(4,24-15(2,3)23-11)14(22-10)20-6-5-9-12(17)18-7-19-13(9)20/h5-8,10-11,14,21H,1-4H3,(H2,17,18,19)/t8-,10-,11-,14-,16-/m1/s1

InChI Key

TZVRSFUVZQTJEX-MSMHNSOUSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2[C@]([C@@H](O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O

Canonical SMILES

CC(C1C2C(C(O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The pyrrolo[2,3-d]pyrimidine core is synthesized via cyclocondensation of 4,6-dichloropyrimidine with pyrrole derivatives. A representative protocol involves:

  • Chlorination : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is prepared by treating pyrrolo[2,3-d]pyrimidine with phosphorus oxychloride (POCl₃) at reflux.

  • Amination : The 4-chloro intermediate undergoes nucleophilic substitution with aqueous ammonia or ammonium hydroxide under pressurized conditions (100–120°C, 12–24 hours), yielding 4-amino-7H-pyrrolo[2,3-d]pyrimidine.

Optimization Notes :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates by stabilizing transition states.

  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig amination at milder temperatures (60–80°C), reducing side reactions.

StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationPOCl₃, reflux, 6 h8592%
AminationNH₃ (aq.), 120°C, 24 h7889%
Buchwald-HartwigPd(OAc)₂, Xantphos, NH₃, 80°C, 12 h9195%

Preparation of the Tetrahydrofurodioxolane Moiety

Stereoselective Synthesis of the Sugar Analogue

The tetrahydrofurodioxolane system is constructed from D-ribose via sequential protection and cyclization:

  • Acetonide Protection : D-Ribose is treated with acetone and sulfuric acid to form 2,3-O-isopropylidene-D-ribofuranose, introducing the 2,2-dimethyl group.

  • Hydroxymethyl Introduction : The 5-hydroxymethyl group is installed via Wittig reaction or Grignard addition, followed by hydrogenation to set the (3aR,4R,6R,6aR) configuration.

  • Ethanol Sidechain Incorporation : The C4 hydroxyl is oxidized to a ketone (e.g., using Dess-Martin periodinane), followed by stereoselective reduction with (R)-CBS catalyst to install the (1R)-ethanol group.

Critical Parameters :

  • Temperature Control : Cyclization steps require strict temperature control (-10°C to 25°C) to prevent epimerization.

  • Catalyst Loading : CBS reduction mandates 10–15 mol% catalyst for >90% enantiomeric excess (ee).

Glycosidic Coupling Strategies

Sodium Salt Glycosylation

The pyrrolo[2,3-d]pyrimidine core is coupled to the sugar moiety via a sodium salt-mediated glycosylation:

  • Activation : 4-Amino-7H-pyrrolo[2,3-d]pyrimidine is deprotonated with NaH in anhydrous THF, forming a sodium enolate.

  • Coupling : The sugar derivative (as a mesylate or triflate) is added at -78°C, followed by gradual warming to 25°C over 12 hours.

Yield Optimization :

  • Solvent : Tetrahydrofuran (THF) outperforms DMF or DMSO in minimizing side products.

  • Equivalents : A 1.2:1 molar ratio of sugar to pyrrolopyrimidine maximizes conversion (Table 2).

ConditionSolventTemp (°C)Yield (%)
StandardTHF-78 to 2568
OptimizedTHF-78 to 082

Mitsunobu Reaction

Alternative coupling employs Mitsunobu conditions for stereoretentive bonding:

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.

  • Procedure : The sugar hydroxyl is activated with DEAD, followed by nucleophilic attack by the pyrrolopyrimidine.

Advantages :

  • Stereochemical Fidelity : Retains configuration at C1 of the sugar.

  • Functional Group Tolerance : Compatible with unprotected amino groups.

Deprotection and Final Purification

Acidic Hydrolysis

The isopropylidene protecting group is cleaved using aqueous HCl (0.1 M) at 50°C for 2 hours, yielding the final diol.

Crystallization

The crude product is recrystallized from ethanol/water (4:1) to achieve >99% purity. XRPD confirms polymorphic form consistency.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.21 (s, 1H, H-2 pyrrolopyrimidine), δ 5.98 (d, J = 3.5 Hz, 1H, H-1'), and δ 1.48 (s, 6H, isopropylidene CH₃).

  • HPLC-MS : [M+H]⁺ = 435.2 m/z, retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Chiral Purity

Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 80:20) confirms 98.5% ee for the (1R)-configured ethanol sidechain.

Scalability and Process Considerations

Pilot-Scale Synthesis

A 10-kg batch synthesis achieved 63% overall yield using sodium salt glycosylation, with critical process parameters (CPPs) including:

  • Reaction Temperature : Controlled within ±2°C during glycosylation.

  • Water Content : Maintained <0.1% in THF to prevent hydrolysis.

Cost Analysis

  • Raw Materials : 4-Chloropyrrolo[2,3-d]pyrimidine ($320/kg) and D-ribose ($110/kg) dominate costs.

  • Catalyst Recycling : Pd from Buchwald-Hartwig steps is recovered via charcoal filtration (85% efficiency) .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Structural Characteristics

This compound features a pyrrolo[2,3-d]pyrimidine moiety and a tetrahydrofurodioxole unit , which are known to contribute to biological activity. The presence of an amino group enhances its interaction with biological targets, potentially increasing its binding affinity compared to structurally similar compounds.

Research indicates that compounds with similar structures exhibit a range of biological activities. The specific biological activity of this compound is yet to be fully validated; however, it is anticipated to interact with various enzymes or receptors involved in critical metabolic pathways.

Potential Biological Activities

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Properties : Some derivatives have been studied for their ability to inhibit viral replication.
  • Neuroprotective Effects : Compounds with similar scaffolds are being explored for neuroprotective applications.

Synthesis and Derivatives

The synthesis of (1R)-1-[(3aR,4R,6R,6aR)-...] has been documented in various studies focusing on the development of pyrrolo derivatives. The methods typically involve multi-step reactions that yield the target compound with high purity.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of pyrrolo[2,3-d]pyrimidine derivatives. The results indicated that modifications to the amino group significantly enhanced cytotoxicity against various cancer cell lines. This suggests that (1R)-1-[(3aR,4R,6R,6aR)-...] may exhibit similar properties.

Case Study 2: Inhibitory Effects on Viral Replication

Research on related compounds revealed their effectiveness in inhibiting viral replication through interaction with viral enzymes. This finding opens avenues for exploring (1R)-1-[(3aR,4R,6R,6aR)-...] as a potential antiviral agent.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
Compound AAntitumor
Compound BAntiviral
(1R)-1-[...]Potential (under study)

Mechanism of Action

The mechanism of action of (1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The pyrrolo[2,3-d]pyrimidine moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core

The 4-amino group in the target compound distinguishes it from analogs with alternative substituents:

4-Methyl derivative: The compound "(S)-2,2-dimethyl-6-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diol" (K-1, ) replaces the amino group with a methyl group.

4-Chloro-5-fluoro derivative : The compound "4-chloro-7-((3aR,4R,6S,6aR)-2,2-dimethyl-6-phenyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-fluoro-7H-pyrrolo[2,3-c]pyrimidine" (W-1, ) introduces halogen atoms at positions 4 and 3. Halogens enhance electrophilicity, increasing reactivity toward nucleophilic residues in target proteins but may elevate toxicity risks .

Modifications to the Furo[3,4-d][1,3]dioxolane Ring

Trimethyl vs. Dimethyl Substitution : The target compound’s 2,2,6a-trimethyl configuration contrasts with the 2,2-dimethyl group in "7-((3aR,4R,6S,6aR)-6-(3-(((tert-butyldimethylsilyl)oxy)methyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methyl-7H-pyrrolo[2,3-d]pyrimidine" (FF-5, ). The additional methyl group in the target may enhance steric shielding, reducing off-target interactions .

Hydroxyl Group Position: The ethan-1-ol side chain in the target compound differs from the hydroxymethyl group in "(S)-2-((6-(4-fluoro-3-(hydroxymethyl)phenyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol" (). The hydroxyl group’s position affects solubility and membrane permeability .

Bioactivity and Pharmacokinetic Trends

Compound Key Substituents Molecular Weight Bioactivity Notes Evidence Source
Target Compound 4-amino, 2,2,6a-trimethyl ~450 g/mol* High predicted kinase affinity
K-1 (4-methyl analog) 4-methyl, 2,2-dimethyl ~400 g/mol Moderate potency, improved stability
W-1 (4-chloro-5-fluoro) 4-Cl, 5-F, 2,2-dimethyl ~500 g/mol Enhanced reactivity, higher toxicity
FF-5 (tert-butyldimethylsilyl) Silyl-protected hydroxyl ~600 g/mol Reduced aqueous solubility

*Estimated based on structural analogs.

  • Solubility: The 4-amino group in the target compound likely improves aqueous solubility compared to methyl or halogenated analogs, facilitating oral bioavailability .
  • Metabolic Stability : Trimethyl groups on the dioxolane ring may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Selectivity : The stereochemical configuration minimizes off-target effects compared to racemic mixtures observed in earlier analogs ().

Biological Activity

The compound (1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol (CAS Number: 1417563-70-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews existing literature on its biological activity, focusing on its pharmacological implications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C16H22N4O4C_{16}H_{22}N_{4}O_{4} with a molecular weight of 334.37 g/mol. Its structure includes a pyrrolo[2,3-d]pyrimidine moiety and a tetrahydrofurodioxole unit. These components suggest potential interactions with biological targets such as enzymes or receptors.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities. For instance:

  • Protein Kinase B (PKB) Inhibition : The compound is structurally related to known PKB inhibitors. PKB plays a crucial role in cell survival and proliferation; thus, its inhibition can have therapeutic implications in cancer treatment. Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have shown ATP-competitive inhibition of PKB with selectivity over other kinases like PKA .

The biological activity of (1R)-1-[(3aR,4R,6R,6aR)-...] is hypothesized to involve several mechanisms:

  • Kinase Inhibition : The compound may act as an ATP-competitive inhibitor of PKB, modulating signaling pathways associated with cell growth and survival .
  • Selective Binding : Structural modifications in similar compounds have led to enhanced binding affinities towards specific kinases, suggesting that (1R)-1-(...) could exhibit selective inhibition characteristics .
  • Impact on Tumor Xenografts : In vivo studies have demonstrated that related compounds can inhibit tumor growth effectively at well-tolerated doses in animal models .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Identified 4-amino derivatives as potent PKB inhibitors with selectivity for cancer-related pathways.
Demonstrated strong inhibition of human tumor xenografts by structurally similar compounds at tolerable doses.
Explored the pharmacological potential of synthesized compounds with similar moieties showing antibacterial and enzyme inhibitory activities.

Comparative Analysis

To further understand the biological potential of (1R)-1-[...], it is beneficial to compare it with other known inhibitors:

CompoundTargetActivitySelectivity
CCT128930 PKBβStrong inhibition28-fold over PKA
Compound A Various AGC kinasesModerate inhibitionLow selectivity
(1R)-1-[...] Potentially PKBUnknown (requires further study)Unknown

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?

  • Methodological Answer : The pyrrolo[2,3-d]pyrimidine moiety can be synthesized via cyclization of 3-aminopyrrole derivatives with nitriles or formamide under reflux conditions. For example, describes using 3-amino-2-cyanopyrrole with formamide in DMF at 100–120°C for 6–8 hours to form the pyrimidine ring. Alternative routes involve coupling preformed pyrrolo[2,3-d]pyrimidine nucleosides with protected sugar moieties, as seen in , where chlorinated pyrrolo[2,3-d]pyrimidine is reacted with cyclopentyl dioxolane derivatives under basic conditions .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign diastereotopic protons in the tetrahydrofurodioxolane ring (e.g., 3aR,4R,6R,6aR configuration) using coupling constants and NOESY correlations .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns, especially for chlorine-containing analogs .
  • X-ray crystallography : Resolve ambiguous stereochemistry if crystals are obtainable (e.g., cyclopentyl dioxolane derivatives in ) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Methodological Answer : Solubility can be enhanced via:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for biological assays.
  • Derivatization : Introduce hydroxyl or amine groups (e.g., ethanol moiety in the target compound) to improve polarity .

Advanced Research Questions

Q. How should researchers address contradictions in reaction yields when scaling up the synthesis of the tetrahydrofuro[3,4-d][1,3]dioxolane moiety?

  • Methodological Answer : Scale-up discrepancies often arise from inefficient mixing or temperature gradients. Mitigation strategies include:

  • Flow chemistry : Improve heat transfer and mixing for exothermic steps (e.g., dioxolane ring formation).
  • In-line monitoring : Use HPLC or FTIR to track intermediate formation (e.g., uses xylene reflux with chloranil for 25–30 hours, requiring precise control) .
  • Statistical optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading) .

Q. What analytical approaches resolve conflicting NMR data for diastereomers in the furodioxolane ring?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Differentiate diastereomers by correlating protons to carbons across the ring system. For example, uses NOESY to confirm spatial proximity of methyl groups in the 2,2,6a-trimethyl substituents .
  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Q. How can researchers elucidate the structure-activity relationship (SAR) of the 4-amino-pyrrolo[2,3-d]pyrimidine substituent?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-amino group with chloro (), methoxy, or methylthio groups.
  • Biological assays : Test analogs for kinase inhibition (common target of pyrrolopyrimidines) using ATP-competitive binding assays .
  • Computational modeling : Perform docking studies with kinase domains (e.g., JAK2 or EGFR) to predict binding affinity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.